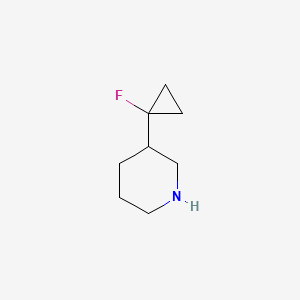
3-(1-Fluorocyclopropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Fluorocyclopropyl)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in both academic and industrial research due to their unique properties and effects. The incorporation of fluorine into drug lead candidates is recognized as a powerful strategy to improve pharmacokinetic and physicochemical properties . The high carbon-fluorine bond energy increases metabolic stability, and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing 3-(1-Fluorocyclopropyl)piperidine involves the Stille cross-coupling reaction. This reaction uses a newly developed, bench-stable (1-fluorocyclopropyl)metalloid reagent. The Stille cross-coupling reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve palladium catalysis and can be performed under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis. The chemical stability of the 1-fluorocyclopropyl moiety allows for several post-functionalizations, making it a versatile intermediate in industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Fluorocyclopropyl)piperidine can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1-Fluorocyclopropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in drug discovery.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronic effects can modulate the compound’s binding affinity to its targets, enhancing its pharmacological activity. The exact molecular targets and pathways can vary depending on the specific application but often involve interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
1-Fluorocyclopropylbenzene: A compound with a similar fluorocyclopropyl group but different overall structure.
Fluorinated Pyridines: Compounds with fluorine atoms incorporated into a pyridine ring
Uniqueness
3-(1-Fluorocyclopropyl)piperidine is unique due to its specific combination of a fluorocyclopropyl group and a piperidine ring. This combination imparts unique conformational and electronic properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14FN |
|---|---|
Molekulargewicht |
143.20 g/mol |
IUPAC-Name |
3-(1-fluorocyclopropyl)piperidine |
InChI |
InChI=1S/C8H14FN/c9-8(3-4-8)7-2-1-5-10-6-7/h7,10H,1-6H2 |
InChI-Schlüssel |
CVCFLKJPSVUGEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


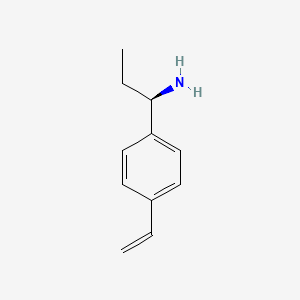

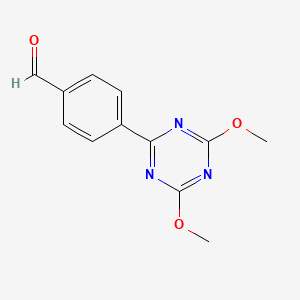


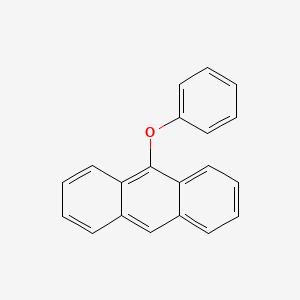
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
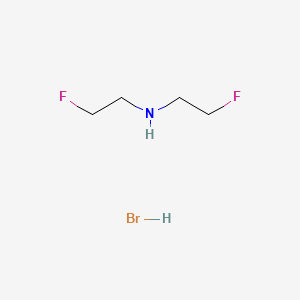


![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
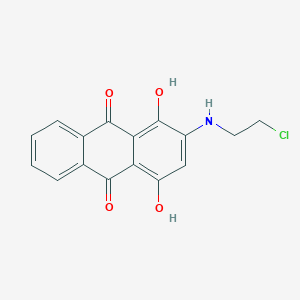
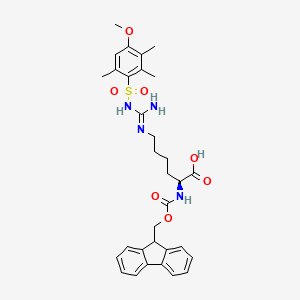
![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
